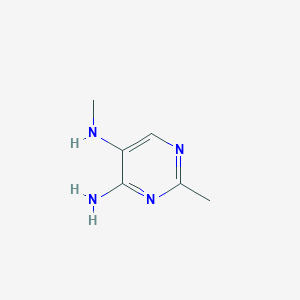

N5,2-Dimethylpyrimidine-4,5-diamine

Description

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-N,2-dimethylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(8-2)6(7)10-4/h3,8H,1-2H3,(H2,7,9,10) |

InChI Key |

DXHDNEMDAQGOLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N)NC |

Origin of Product |

United States |

Synthetic Methodologies for N5,2 Dimethylpyrimidine 4,5 Diamine and Its Derivatives

Established Synthetic Routes to N5,2-Dimethylpyrimidine-4,5-diamine

The traditional synthesis of pyrimidine (B1678525) cores often relies on the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines, ureas, or guanidines. These foundational methods provide a basis for accessing a variety of substituted pyrimidines, including the 4,5-diamino scaffold.

Pyrimidine Derivative Reaction Approaches

A common strategy for the synthesis of substituted pyrimidines involves the manipulation of pre-existing pyrimidine rings. For instance, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives can be achieved by starting with a suitable precursor like 2,4,5-trichloropyrimidine. This starting material allows for sequential nucleophilic substitution reactions. The chlorine atom at the C-4 position is generally the most reactive, followed by the C-2 position. This reactivity profile enables the selective introduction of different amino groups. For example, a reaction with an appropriate amine can first displace the C-4 chloro group, followed by a second reaction to substitute the C-2 chloro group, ultimately leading to a 2,4-diaminopyrimidine derivative.

Another established approach involves the modification of functional groups on the pyrimidine ring. For example, a greatly improved method for the preparation of 4,5-diaminopyrimidine, a key intermediate, has been described starting from thiouracil. electronicsandbooks.com This multi-step route, while lengthy, avoids purification of intermediates, making it efficient on a larger scale. electronicsandbooks.com Furthermore, the synthesis of 5-amino-4-methylaminopyrimidine has been reported through the successful monoamination of 5-amino-4,6-dichloropyrimidine (B16409) with methylamine. researchgate.net This highlights a direct method for introducing a methylamino group at the 4-position, a key structural feature of the target molecule's derivatives. However, it is noted that similar reactions with 2,4-dichloro-5-nitropyrimidine (B15318) lead to the formation of bismethylamino-5-nitropyrimidines, indicating that the substrate and reaction conditions are critical for achieving the desired substitution pattern. researchgate.net

The table below summarizes key starting materials and their potential transformations relevant to the synthesis of this compound.

| Starting Material | Reagent(s) | Product | Reference |

| 5-amino-4,6-dichloropyrimidine | Methylamine | 5-amino-4-methylaminopyrimidine | researchgate.net |

| Thiouracil | Multi-step synthesis | 4,5-Diaminopyrimidine | electronicsandbooks.com |

Condensation Reactions in Pyrimidine Diamine Synthesis

The condensation of β-dicarbonyl compounds with amidines is a classical and widely used method for constructing the pyrimidine ring. To synthesize a 2-methylpyrimidine (B1581581) derivative, acetamidine (B91507) would be the appropriate N-C-N component. The other precursor would be a suitably substituted three-carbon fragment. For the synthesis of a 4,5-diaminopyrimidine, this would typically involve a starting material where the groups at the 1 and 2 positions of the three-carbon unit can be converted to amino groups.

A relevant example is the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a compound structurally related to the target molecule. This synthesis starts from a β-alkoxypropionitrile, which is first converted to its α-formyl derivative. This intermediate is then condensed with acetamidine to form the pyrimidine ring. The final step involves the amination of the 5-alkoxymethyl group to an aminomethyl group. This process demonstrates a viable route to introduce the 2-methyl group and an amino functional group at the 5-position.

Another powerful condensation approach is the Traube purine (B94841) synthesis, which, while targeting purines, relies on 4,5-diaminopyrimidines as key intermediates. The synthesis of these intermediates is a critical first step and often involves the reduction of a 5-nitropyrimidine. For instance, 5-nitropyrimidine-2,4-diamine (B43640) can be reduced to pyrimidine-2,4,5-triamine. rsc.org This reduction step is a common strategy to introduce the 5-amino group.

The following table outlines a general condensation approach for pyrimidine synthesis.

| 1,3-Dielectrophile | N-C-N Reagent | Resulting Pyrimidine |

| α-Formyl-β-alkoxypropionitrile | Acetamidine | 2-Methyl-4-amino-5-alkoxymethylpyrimidine |

Modern Advancements in Pyrimidine Synthesis Relevant to this compound

Contemporary organic synthesis has introduced a variety of new techniques and strategies that can be applied to the preparation of complex pyrimidine derivatives, offering advantages in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various pyrimidine derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov

For example, the synthesis of dihydrobenzo electronicsandbooks.comnih.govimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) with a reaction time of just 2 minutes under microwave irradiation. nih.gov Similarly, a microwave-assisted Heck reaction has been developed for the synthesis of 2,4-diaminopyrimidine-based antibiotics, demonstrating the utility of this technology for highly functionalized molecules. nih.gov The use of microwave conditions in this case not only reduced reaction times but also provided higher coupling yields with fewer side products. nih.gov Furthermore, the synthesis of a library of phenyl dihydrotriazines, which are structurally related to pyrimidines, saw a dramatic decrease in reaction time from an average of 22 hours to 35 minutes using microwave irradiation. electronicsandbooks.com

General Strategies for Aminopyrimidine Synthesis

Recent research has focused on developing versatile and efficient methods for the synthesis of aminopyrimidines. One notable strategy involves the use of solid-phase synthesis, as demonstrated in the reductive amination of a linker-bound aldehyde with a range of primary amines. nih.gov This approach is amenable to the creation of libraries of compounds for biological screening.

Reductive amination itself is a fundamental transformation for the synthesis of amines and has been the subject of extensive research, including biocatalytic methods using imine reductases. rsc.org These enzymatic methods offer high selectivity and sustainability for the production of chiral amines. rsc.org The reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been studied with various reducing agents, with sodium borohydride (B1222165) in methanol (B129727) showing good conversion. redalyc.org

Furthermore, the effect of N-methylation on the biological activity of 2,4-diaminopyrrolo[2,3-d]pyrimidines has been investigated. nih.gov In this study, N-methylated analogues were synthesized by the displacement of a bromomethyl intermediate with an appropriately substituted N-methylaniline. nih.gov This provides a potential strategy for the introduction of the N5-methyl group in the target compound, likely at a late stage of the synthesis.

The following table lists some modern synthetic strategies applicable to aminopyrimidine synthesis.

| Synthetic Strategy | Key Features | Potential Application for Target Compound | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Accelerating condensation or substitution steps. | electronicsandbooks.comresearchgate.netnih.govnih.gov |

| Reductive Amination | Formation of secondary and tertiary amines from carbonyls. | Introduction of the N5-methyl group via a suitable aldehyde precursor. | rsc.orgnih.govredalyc.org |

| Late-stage N-methylation | Introduction of a methyl group on a pre-formed scaffold. | Selective methylation of the 5-amino group. | nih.gov |

Reactivity Studies and Transformation Mechanisms of N5,2 Dimethylpyrimidine 4,5 Diamine

Chemical Transformations of Pyrimidine (B1678525) Diamine Frameworks

The pyrimidine ring system can undergo a variety of chemical transformations, with its reactivity being highly dependent on the nature and position of its substituents. The electron-donating amino and methyl groups in N5,2-Dimethylpyrimidine-4,5-diamine are expected to activate the ring towards certain reactions while directing the regioselectivity of others.

While the pyrimidine ring is generally considered electron-deficient, the presence of strong electron-donating amino groups can modulate its susceptibility to nucleophilic attack. In related pyrimidine systems, nucleophilic additions have been observed, particularly when the ring is further activated by electron-withdrawing groups or when the nucleophile is sufficiently reactive.

For instance, studies on 2-chloro-4-vinylpyrimidine derivatives have demonstrated that a variety of N-, O-, and S-centered nucleophiles can undergo selective conjugate addition to the vinyl group. This suggests that if this compound were functionalized with an electrophilic side chain, similar nucleophilic additions could be achieved.

Furthermore, research on fused pyrimidine systems, such as 5-dimethylamino- rsc.orgresearchgate.netgoogle.comoxadiazolo[3,4-d]pyrimidine 1-oxide, has shown that nucleophilic reagents like water, alcohols, amines, and hydride ions can add to the C-7 position of the pyrimidine ring, leading to the formation of stable covalent adducts rsc.org. This highlights the potential for nucleophilic addition to the pyrimidine core itself under specific circumstances.

Table 1: Examples of Nucleophilic Additions on Pyrimidine Derivatives

| Pyrimidine Derivative | Nucleophile | Product Type |

| 2-Chloro-4-vinylpyrimidine | Various N, O, S nucleophiles | Conjugate addition product |

| 5-Dimethylamino- rsc.orgresearchgate.netgoogle.comoxadiazolo[3,4-d]pyrimidine 1-oxide | Water, Alcohols, Amines, Hydride ion | Covalent adduct at C-7 |

Cycloaddition reactions provide a powerful tool for the construction of complex heterocyclic systems. The pyrimidine ring can participate in cycloaddition reactions, acting as either the diene or the dienophile, depending on the reaction partner and conditions.

Inverse electron demand Diels-Alder reactions are a common feature of electron-deficient azadienes. While the electron-rich nature of this compound might not favor this type of reaction directly, derivatization to introduce electron-withdrawing groups could facilitate such transformations. For example, 1,2,4,5-tetrazines, which are also nitrogen-containing heterocycles, are known to undergo inverse electron demand Diels-Alder reactions with enamines nih.govnih.gov. This type of reactivity could potentially be extended to suitably modified pyrimidine diamines.

Furthermore, [4+2]-cycloaddition reactions have been successfully employed in the synthesis of spiro-compounds derived from 5-methylidene-hydantoins and 5-methylidene-2-thiohydantoins with various 1,3-dienes mdpi.com. This demonstrates the potential for pyrimidine derivatives bearing exocyclic double bonds to act as dienophiles in Diels-Alder reactions.

Table 2: Cycloaddition Reactions Involving Heterocyclic Frameworks

| Heterocycle | Reaction Type | Reaction Partner | Product |

| 1,2,4,5-Tetrazine | Inverse electron demand Diels-Alder | Enamine | 1,2,4-Triazine derivative |

| 5-Methylidene-hydantoin | [4+2]-Cycloaddition | 1,3-Diene | Spiro-compound |

Derivatization Strategies via Diamine Functionality

The presence of two amino groups in this compound offers a versatile handle for a wide range of derivatization reactions. These transformations can be used to introduce new functional groups, modify the electronic properties of the molecule, and synthesize novel compounds with potentially interesting biological activities.

One common strategy involves the acylation or sulfonylation of the amino groups. For instance, the reaction of N-(pyrimidin-2-yl)cyanamides with reagents like 4-methylbenzenesulphonyl chloride or benzoyl chloride leads to the formation of the corresponding N-substituted carboximidamides.

Another important derivatization is nitration. Studies on fused 5,7-diamino pyrimidine derivatives have shown that nitration using concentrated nitric acid can selectively introduce a nitramide group at one of the amino positions rsc.org. This demonstrates the feasibility of selective functionalization even in the presence of multiple reactive sites.

The amino groups can also serve as nucleophiles in substitution reactions. For example, they can be alkylated or can participate in condensation reactions with carbonyl compounds to form imines or other related structures.

Table 3: Derivatization Reactions of Diaminopyrimidine Analogues

| Starting Material | Reagent | Product Type |

| N-(Pyrimidin-2-yl)cyanamide | 4-Methylbenzenesulphonyl chloride | N-Substituted carboximidamide |

| Fused 5,7-diamino pyrimidine | Concentrated Nitric Acid | N-Nitramide derivative |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling the selectivity and outcome of its reactions. While specific mechanistic studies on this exact compound are limited, insights can be drawn from related pyrimidine systems.

The formation of pyrimidines often involves a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a guanidine or amidine derivative. For the synthesis of 2-amino-4,6-dimethylpyrimidine, the proposed mechanism involves the initial reaction of guanidine with 2,4-pentanedione (acetylacetone) chegg.com. This likely proceeds through a series of nucleophilic additions and dehydrations to form the heterocyclic ring. A similar mechanistic pathway can be envisioned for the synthesis of this compound.

In the case of cycloaddition reactions, the mechanism can be either concerted or stepwise. The inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines with enamines is proposed to proceed through a stepwise mechanism involving an initial nucleophilic attack of the enamine on the tetrazine ring, followed by a series of rearrangements and eliminations to afford the final 1,2,4-triazine product nih.gov.

The mechanism of nucleophilic addition to activated pyrimidine rings generally involves the attack of the nucleophile on an electron-deficient carbon atom of the ring, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer-type complex). Subsequent protonation or elimination then affords the final product.

A deeper understanding of the specific electronic and steric effects of the N5-methyl and 2-methyl substituents in this compound would require dedicated computational and experimental studies to fully elucidate the mechanisms of its various transformations.

Coordination Chemistry and Ligand Properties of N5,2 Dimethylpyrimidine 4,5 Diamine

Ligand Design Principles Involving Pyrimidine (B1678525) Diamines

Donor Atoms and Chelation: Pyrimidine itself has two nitrogen atoms within the aromatic ring (at positions 1 and 3) that can coordinate to metal ions. The addition of amino groups, as in N5,2-Dimethylpyrimidine-4,5-diamine, introduces exocyclic nitrogen donors. The vicinal (adjacent) arrangement of the 4-amino and 5-amino groups is particularly significant as it creates a potential bidentate chelation site. Bidentate ligands, often called chelating ligands, can "grab" a metal ion in two places, forming a stable ring structure. purdue.edu This chelate effect typically results in more stable metal complexes compared to those formed with monodentate ligands.

Electronic and Steric Effects: The substituents on the pyrimidine ring play a critical role in modulating the ligand's electronic properties. The methyl group at position 2 (-CH3) is an electron-donating group, which increases the electron density on the pyrimidine ring and can enhance the basicity of the nitrogen atoms, thereby strengthening their coordination to metal ions. The two methyl groups on the N5-amino group also contribute to this effect while adding steric bulk, which can influence the geometry of the resulting metal complex and its stability.

Formation of Metal Complexes with this compound

Based on its structure, this compound is expected to form stable complexes with a variety of transition metals. The formation of these complexes is governed by the coordination modes of the ligand and the resulting stoichiometry and geometry.

Coordination Modes of Diamino Pyrimidine Ligands (e.g., Nitrogen-Based Coordination)

The versatility of diamino pyrimidine ligands stems from their ability to adopt several coordination modes, primarily involving their nitrogen atoms. wikipedia.org For this compound, the following modes are plausible:

In many Schiff base complexes derived from aminopyrimidines, coordination occurs through the azomethine nitrogen and another donor atom, confirming the strong coordinating ability of exocyclic nitrogen groups. researchgate.netresearchgate.net

Stoichiometry and Geometrical Structures of Resulting Complexes

The stoichiometry of the resulting metal complexes—the ratio of metal ions to ligands—and their geometry are interdependent. Based on studies of related pyrimidine and bidentate nitrogen ligands, several outcomes can be predicted. ictp.itnih.gov The reaction of this compound with metal salts could yield complexes with different metal-to-ligand ratios, such as 1:1, 1:2, or 2:1, which in turn dictates the final geometry.

Common geometries for metal complexes with bidentate nitrogen ligands include octahedral, square planar, and tetrahedral. ictp.it For example, a metal ion with a coordination number of six, like Co(II) or Fe(II), might coordinate to three bidentate ligands (1:3 stoichiometry) or two bidentate ligands and two other monodentate ligands (e.g., water, chloride) to form an octahedral complex. ictp.it Metal ions that favor a coordination number of four, such as Pd(II) or Pt(II), could form square planar complexes with two molecules of the ligand (1:2 stoichiometry). acs.org

Table 1: Predicted Stoichiometries and Geometries for Metal Complexes

| Metal Ion Example | Typical Coordination Number | Likely Stoichiometry (Metal:Ligand) | Predicted Geometry |

|---|---|---|---|

| Co(II), Ni(II) | 6 | 1:2 or 1:3 | Octahedral |

| Cu(II) | 4 or 6 | 1:1 or 1:2 | Square Planar or Distorted Octahedral |

| Pd(II), Pt(II) | 4 | 1:2 | Square Planar |

| Zn(II) | 4 | 1:2 | Tetrahedral |

Characterization of Coordination Compounds Formed with this compound

The definitive identification and structural elucidation of any new coordination compounds formed with this compound would rely on a suite of spectroscopic and analytical techniques. The characterization of metal complexes with pyrimidine-based ligands is well-established. researchgate.netresearchgate.netictp.itiaea.orgnih.gov

Key characterization methods would include:

Table 2: Characterization Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| IR Spectroscopy | Identification of donor atoms involved in coordination. |

| NMR Spectroscopy | Structural elucidation of diamagnetic complexes. |

| UV-Visible Spectroscopy | Determination of electronic structure and coordination geometry. |

| Mass Spectrometry | Confirmation of molecular weight and stoichiometry. |

| Elemental Analysis | Verification of the empirical formula. |

| X-ray Crystallography | Definitive 3D structure, bond parameters, and geometry. |

Advanced Spectroscopic and Structural Characterization Techniques for N5,2 Dimethylpyrimidine 4,5 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental to the structural characterization of N5,2-Dimethylpyrimidine-4,5-diamine. The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. For this compound, the expected proton signals would correspond to the pyrimidine (B1678525) ring proton, the protons of the two methyl groups, and the protons of the two amine groups.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic proton on the pyrimidine ring is expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons of the methyl group attached to the pyrimidine ring at position 2 and the N-methyl group at position 5 will have distinct chemical shifts. The protons of the primary amine group at position 4 and the secondary amine proton at position 5 can exhibit broader signals and their chemical shifts can be influenced by solvent and temperature.

A hypothetical ¹H NMR data table for this compound is presented below based on general principles and data from related structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~7.5 - 8.5 | Singlet | 1H |

| C2-CH₃ | ~2.3 - 2.6 | Singlet | 3H |

| N5-CH₃ | ~2.8 - 3.2 | Singlet | 3H |

| C4-NH₂ | ~4.0 - 6.0 | Broad Singlet | 2H |

| N5-H | ~5.0 - 7.0 | Broad Singlet | 1H |

This table is predictive and awaits experimental verification.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum. The carbons of the methyl groups will appear in the upfield region. For the related compound, N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the pyrimidine ring carbons appear at δ 156.0, 155.7, and 121.0 ppm, while the N-methyl carbons are found at 42.0 ppm.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155 - 160 |

| C4 | ~150 - 155 |

| C5 | ~110 - 120 |

| C6 | ~140 - 145 |

| C2-CH₃ | ~20 - 25 |

| N5-CH₃ | ~30 - 35 |

This table is predictive and awaits experimental verification.

Advanced NMR Techniques in Characterization

To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, advanced two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY could confirm the coupling (or lack thereof) between the pyrimidine ring proton and other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across the pyrimidine ring and confirming the positions of the methyl and amino groups. For instance, a correlation between the C2-CH₃ protons and the C2 carbon, as well as the adjacent ring carbons, would confirm the methyl group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between the methyl groups and the pyrimidine ring protons, aiding in the determination of the preferred conformation of the molecule.

The application of these advanced NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Vibrational Spectroscopic Interpretation

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. The pyrimidine ring itself has a set of characteristic ring stretching and bending vibrations.

Key expected vibrational frequencies include:

N-H Stretching: The amino groups (NH₂ and NH) will exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine (NH₂) may show two distinct bands (symmetric and asymmetric stretching).

C-H Stretching: The aromatic C-H stretch of the pyrimidine ring and the aliphatic C-H stretches of the methyl groups are expected in the 2800-3100 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring typically appear in the 1400-1650 cm⁻¹ range.

N-H Bending: The bending vibrations of the amine groups are expected around 1600 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds will be observed in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Ring Vibrations: The pyrimidine ring will have characteristic in-plane and out-of-plane deformation modes throughout the fingerprint region (below 1500 cm⁻¹).

A hypothetical table of major IR absorption bands for this compound is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (ring) | 1400 - 1650 | Strong |

| N-H Bend (amine) | ~1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium-Strong |

This table is predictive and awaits experimental verification.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, the symmetric stretching of the pyrimidine ring is often a strong band in the Raman spectrum.

Advanced IR Techniques (e.g., FT-IR, QCL-IR, O-PTIR, AFM-IR)

Modern advancements in infrared spectroscopy offer enhanced sensitivity and spatial resolution, which can be beneficial for the detailed analysis of this compound, especially in complex matrices or as part of larger molecular assemblies.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the standard and most widely used IR technique. It offers high speed and sensitivity, allowing for the rapid acquisition of high-quality spectra.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy: QCL-IR provides very high spectral brightness and allows for rapid data acquisition, making it suitable for real-time monitoring of reactions or for high-throughput screening applications involving this compound.

Optical Photothermal Infrared (O-PTIR) Spectroscopy: This technique combines the benefits of IR spectroscopy with the high spatial resolution of a visible laser. It can provide sub-micron resolution IR spectra, which would be valuable for studying the distribution of this compound in heterogeneous samples.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR pushes the spatial resolution of IR spectroscopy to the nanoscale. It uses the tip of an atomic force microscope to detect the photothermal expansion of a sample upon absorption of IR radiation. This technique could be used to map the chemical composition of surfaces and interfaces containing this compound with a resolution of tens of nanometers.

These advanced IR techniques provide powerful capabilities for the in-depth characterization of this compound, from bulk analysis to nanoscale chemical imaging.

Simulated Infrared and Raman Spectra in Theoretical Studies

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the vibrational modes of molecules like this compound. While specific simulated infrared (IR) and Raman spectra for this compound are not extensively documented in publicly available literature, the methodology is well-established for related pyrimidine derivatives. researchgate.netnih.gov

These computational approaches calculate the vibrational frequencies and intensities, which can then be correlated with experimental spectra. For pyrimidine and its derivatives, DFT calculations have been successfully used to assign specific vibrational modes, such as the stretching and bending of C-N, C-C, and C-H bonds within the pyrimidine ring and its substituents. researchgate.netnih.gov The theoretical spectra, once generated, can be compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra to validate the molecular structure and understand the vibrational behavior of different functional groups. The presence of amino and methyl groups on the pyrimidine ring is expected to result in characteristic vibrational bands that can be precisely assigned through such theoretical analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. researchgate.net

Analysis of Electronic Transitions and Absorption Characteristics

In molecules with π systems and non-bonding electrons (n-electrons), such as this compound, the most common electronic transitions are π → π* and n → π. researchgate.net The pyrimidine ring, being an aromatic system, gives rise to intense π → π transitions. The amino and dimethylamino substituents, with their lone pairs of electrons, introduce n → π* transitions, which are typically of lower intensity. researchgate.net

The conjugation within the pyrimidine ring and the influence of the electron-donating amino groups affect the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). Generally, increased conjugation leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Elucidation of Molecular Structures and Fragmentation Patterns

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. Based on the general fragmentation patterns of amines and aromatic compounds, several characteristic fragmentation pathways can be anticipated. nih.govnih.gov

Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. nih.gov For this compound, this could involve the loss of a methyl group from the dimethylamino substituent. The stable aromatic pyrimidine ring would likely result in a prominent molecular ion peak. nih.gov Fragmentation may also involve the loss of small neutral molecules. The study of fragmentation patterns of related complex pyrimidine derivatives aids in predicting the behavior of this specific compound. acs.orgpharmaffiliates.comresearchgate.net

Table 1: Anticipated Fragmentation Data for this compound

| Fragment Ion | Possible Structure | Anticipated m/z |

| [M]⁺ | [C₆H₁₀N₄]⁺ | 138 |

| [M-CH₃]⁺ | Loss of a methyl group | 123 |

| [M-NH₂]⁺ | Loss of an amino group | 122 |

Note: This table represents anticipated fragmentation based on general principles of mass spectrometry and is not derived from direct experimental data for the specific compound.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule. While crystallographic data for this compound was not found, analysis of a closely related compound, N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine, provides significant structural insights. researchgate.net Studies on other pyrimidine derivatives also contribute to a general understanding of their solid-state structures. rsc.orgnih.govresearchgate.net

For N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine, the pyrimidine ring was found to be nearly planar. researchgate.net The dihedral angles between the pyrimidine ring and the attached phenyl rings were significant, indicating a twisted conformation. researchgate.net Such data, including bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's shape and intermolecular interactions in the solid state.

Table 2: Selected Crystallographic Data for a Related Pyrimidine Derivative (N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| C1—N1 | 1.316 (2) Å | researchgate.net |

| C1—N2 | 1.335 (2) Å | researchgate.net |

| C2—N2 | 1.334 (2) Å | researchgate.net |

| C2—N5 | 1.393 (2) Å | researchgate.net |

| Dihedral angle (pyrimidine-phenyl 1) | 56.49 (9)° | researchgate.net |

| Dihedral angle (pyrimidine-phenyl 2) | 70.88 (9)° | researchgate.net |

This data is for a structurally related compound and serves as an illustrative example.

Other Advanced Spectroscopic Approaches (e.g., X-ray Photoelectron Spectroscopy (XPS), Fluorescence Spectroscopy)

Other advanced spectroscopic techniques can provide further details about the electronic structure and photophysical properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS studies on pyrimidine and its halogenated derivatives have shown that the core-level binding energies of carbon and nitrogen are sensitive to the chemical environment, including the presence of different substituents. acs.orgacs.orgfigshare.com This technique could be used to probe the electronic effects of the amino and methyl substituents on the pyrimidine ring of this compound.

Fluorescence Spectroscopy investigates the fluorescence from a sample. Many pyrimidine derivatives exhibit fluorescence, and their emission properties are often sensitive to the molecular structure and environment. nih.govrsc.org For instance, studies on pyrimidine (6-4) pyrimidone photoadducts have shown that the fluorescence quantum yield is dependent on the nature of the bases and their substituents. nih.gov The presence of amino groups on the pyrimidine ring in this compound suggests the potential for fluorescent behavior, which could be explored to understand its excited state properties.

Computational and Theoretical Studies of N5,2 Dimethylpyrimidine 4,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the behavior of molecules at the electronic level. Methodologies like Density Functional Theory (DFT) and ab initio calculations are frequently applied to pyrimidine (B1678525) derivatives to predict their geometric structures, reaction mechanisms, and various properties. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) Applications

DFT is a workhorse of computational chemistry, widely used to study the electronic properties of pyrimidine-based systems. irjweb.combenthamdirect.comtandfonline.com These studies typically explore optimized molecular geometries, vibrational frequencies, and chemical reactivity descriptors. However, specific DFT-based research detailing the structural and electronic characteristics of N5,2-Dimethylpyrimidine-4,5-diamine is not present in the surveyed literature.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. They have been employed to investigate dimer interactions and hydrogen-bonding energies in aminopyrimidine compounds. researchgate.net Nevertheless, no specific ab initio calculations for this compound have been published.

Electronic Structure Analysis

The analysis of a molecule's electronic structure is fundamental to predicting its reactivity, stability, and spectroscopic properties.

HOMO/LUMO Energies and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comacs.org Numerous studies report HOMO-LUMO analyses for various substituted pyrimidines to evaluate their potential in different applications. benthamdirect.comresearchgate.netresearchgate.net A specific determination of HOMO/LUMO energies and the corresponding energy gap for this compound has not been located in scientific databases.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules. nih.govacs.org Such simulations are valuable for understanding how pyrimidine derivatives might interact with biological targets. nih.gov There are currently no available MD simulation studies or detailed conformational analyses for this compound.

Theoretical Spectroscopy (Simulated IR/Raman/UV-Vis Spectra)

Computational methods are often used to simulate infrared (IR), Raman, and UV-Vis spectra. These theoretical spectra aid in the interpretation of experimental data and the assignment of vibrational modes and electronic transitions. rsc.orgurfu.rursc.org While spectral data for various pyrimidine derivatives have been both experimentally measured and theoretically calculated, simulated spectra for this compound are not available in the literature. researchgate.netresearchgate.net

Prediction of Reactive Centers (e.g., Mulliken Charge Analysis)

The prediction of reactive centers in a molecule is a fundamental aspect of computational chemistry, providing crucial insights into its chemical behavior. One of the established methods for this is Mulliken population analysis, a computational approach used to estimate the partial atomic charges within a molecule. This analysis helps in identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting the most probable sites for chemical reactions.

Theoretically, a Mulliken charge analysis of this compound would involve complex quantum mechanical calculations. These calculations would determine the distribution of electron density among the constituent atoms of the molecule. The resulting data would be presented in a table, assigning a specific numerical charge to each atom (Carbon, Nitrogen, and Hydrogen).

Hypothetical Reactive Centers:

Based on the general electronic properties of the pyrimidine ring and its substituents (amino and methyl groups), one could hypothesize the likely reactive centers. The nitrogen atoms within the pyrimidine ring and the exocyclic amino groups are expected to be electron-rich due to the presence of lone pairs of electrons. Consequently, they would likely exhibit negative Mulliken charges, marking them as potential nucleophilic centers, susceptible to attack by electrophiles.

Conversely, the carbon atoms of the pyrimidine ring, particularly those adjacent to the electron-withdrawing nitrogen atoms, would be expected to carry partial positive charges. This would render them electrophilic and thus potential targets for nucleophilic attack. The methyl groups, being electron-donating, would slightly influence the charge distribution on the pyrimidine ring.

Data Unavailability:

A comprehensive search of scientific databases and literature reveals no specific studies that have published the Mulliken charge distribution for this compound. Without such a study, any detailed discussion of its reactive centers remains speculative. The generation of a data table with specific Mulliken charge values is therefore not possible at this time. Such an analysis would require dedicated computational research to be performed on this molecule.

Applications of N5,2 Dimethylpyrimidine 4,5 Diamine As a Synthetic Precursor

Utility in Heterocyclic Compound Synthesis

The inherent reactivity of the diamine functionalities on the pyrimidine (B1678525) ring makes N5,2-Dimethylpyrimidine-4,5-diamine a valuable starting material for the synthesis of various heterocyclic compounds. researchgate.netnih.gov This is particularly evident in its application in constructing fused pyrimidine systems and a diverse range of other nitrogen-containing heterocycles.

Construction of Fused Pyrimidine Systems

The synthesis of fused pyrimidine derivatives is a significant area of research, and this compound serves as a crucial precursor in this field. jchr.org The vicinal diamine arrangement allows for cyclization reactions with various reagents to form additional rings fused to the pyrimidine core. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pteridines, a class of bicyclic heterocycles composed of fused pyrimidine and pyrazine (B50134) rings. researchgate.netnih.gov Pteridines are of significant interest due to their presence in various biologically active molecules. researchgate.net

The general approach involves the reaction of the 4,5-diamine with α-dicarbonyl compounds, which leads to the formation of the pyrazine ring fused to the pyrimidine. The specific substitution pattern of the resulting pteridine (B1203161) can be controlled by the choice of the dicarbonyl compound and the substituents on the initial pyrimidine diamine.

A notable example is the synthesis of 4,5-dihydro- nih.govjchr.orgwikipedia.orgtriazolo[4,3-f]pteridine derivatives, which have been investigated for their potential as dual inhibitors of PLK1 and BRD4. nih.gov The synthesis of these complex molecules often begins with a suitably substituted pyrimidine diamine, which undergoes a series of reactions to build the fused triazole and pteridine ring system. nih.gov

Synthesis of Diverse Nitrogen-Containing Heterocycles

Beyond fused pyrimidines, this compound is a precursor to a wide variety of other nitrogen-containing heterocycles. nih.gov The two amino groups provide reactive sites for the introduction of various functionalities and for cyclization reactions to form different ring systems.

For example, these diamines can be utilized in the synthesis of purines. nih.gov By reacting with a one-carbon synthon, such as formic acid or a derivative, the imidazole (B134444) ring can be fused to the pyrimidine core, yielding the purine (B94841) scaffold. This is a fundamental transformation in the synthesis of many biologically important purine derivatives.

Furthermore, the amino groups can undergo reactions with a range of electrophiles, allowing for the synthesis of a diverse library of substituted pyrimidines. These reactions can include acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases, which can then be further manipulated. This versatility makes pyrimidine diamines valuable starting materials in medicinal chemistry and materials science. nih.govresearchgate.net

Role as a Scaffold in Advanced Organic Synthesis

The pyrimidine ring system is a common feature in many biologically active compounds and functional materials. nih.govresearchgate.net this compound, with its reactive handles, serves as an excellent scaffold for the development of more complex and functionalized molecules.

Development of Complex Molecular Architectures

The ability to build upon the this compound core allows for the construction of intricate and three-dimensional molecular architectures. The diamine functionality provides a platform for introducing various substituents and for creating fused ring systems, leading to molecules with well-defined shapes and functionalities. This is particularly important in drug discovery, where the three-dimensional structure of a molecule is critical for its interaction with biological targets.

The synthesis of novel N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as potential EGFR inhibitors is an example of how a pyrimidine diamine scaffold can be elaborated to produce complex and biologically active molecules. nih.gov The synthesis of such compounds involves a multi-step sequence where different fragments are sequentially added to the pyrimidine core.

Functionalization for Broader Chemical Research

The reactivity of the amino groups in this compound allows for a wide range of functionalization reactions. This enables chemists to tailor the properties of the resulting molecules for specific applications. For instance, the introduction of different functional groups can modulate the solubility, electronic properties, and biological activity of the pyrimidine derivatives.

This functionalization is crucial for developing new materials with specific optical or electronic properties, as well as for creating new drug candidates with improved efficacy and selectivity. researchgate.net The ability to easily modify the pyrimidine scaffold makes it a valuable tool for exploring structure-activity relationships and for optimizing the performance of functional molecules.

General Synthetic Building Block Applications of Pyrimidine Diamines

Pyrimidine diamines, as a class of compounds, are widely recognized as versatile building blocks in organic synthesis. ambeed.com Their utility stems from the presence of the pyrimidine core, which is a key structural motif in many natural products and synthetic compounds with important biological activities, including nucleotides like cytosine and thymine. wikipedia.org

The principal synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N compounds, such as amidines, urea, or guanidines. wikipedia.orgambeed.com However, pre-functionalized pyrimidines like this compound offer a more direct route to complex derivatives.

The amino groups on the pyrimidine ring facilitate a variety of chemical transformations, including nucleophilic substitution and condensation reactions. smolecule.com This reactivity has been exploited in the synthesis of a vast number of compounds, including pharmaceuticals and agrochemicals. researchgate.netrsc.org The trifluoromethoxylation of pyrimidines, for example, has been shown to produce valuable building blocks for the development of new drugs and materials. rsc.org

The synthetic potential of pyrimidine diamines is further demonstrated by their use in the preparation of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which have shown potential as antitumor agents. researchgate.netresearchgate.net These syntheses often involve the cyclization of a 6-aminouracil (B15529) derivative, which is itself a type of pyrimidine diamine.

The table below summarizes some of the key applications of pyrimidine diamines as synthetic building blocks:

| Application | Description | Example Target Molecules |

| Fused Heterocycles | Cyclization reactions to form bicyclic and polycyclic systems. | Pteridines, Purines, Pyrimido[4,5-d]pyrimidines |

| Substituted Pyrimidines | Introduction of various functional groups onto the pyrimidine ring. | 2,4,5-Trisubstituted Pyrimidines |

| Medicinal Chemistry | Synthesis of biologically active compounds. | EGFR inhibitors, Antiviral agents, Anticancer agents |

| Materials Science | Development of functional materials with specific properties. | π-conjugated materials, Liquid crystals |

Q & A

Q. What are the established synthetic routes for N5,2-Dimethylpyrimidine-4,5-diamine, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated pyrimidine precursors. Key steps include:

- Amination : Reacting 2-chloropyrimidine derivatives with dimethylamine under reflux in polar aprotic solvents (e.g., DMSO) to introduce the dimethylamino group .

- Protection/Deprotection : Use tert-butyl carbamate (Boc) groups to protect amine intermediates, followed by TFA-mediated deprotection in dichloromethane (DCM) .

- Purification : Liquid-liquid extraction with NaHCO₃ and drying agents (e.g., MgSO₄) to isolate the product .

- Optimization : Controlled temperatures (20–80°C) and stoichiometric ratios (1:1.2 for amine:precursor) improve yields (>75%) and minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ resolves amine proton shifts (δ 6.8–7.2 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles (e.g., C–N–C ≈ 120°) and dihedral angles (e.g., pyrimidine ring planarity <5° deviation) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 195.0984) with <2 ppm error .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Flash column chromatography with silica gel and gradient elution (hexane/ethyl acetate) separates polar amine derivatives .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>98%) .

- Extraction : Neutralize acidic reaction mixtures with NaHCO₃ and extract with DCM (3×10 mL) to recover the product .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent Libraries : Synthesize analogs with varied substituents (e.g., nitro, fluoro, or alkyl groups) at positions 4 and 5 .

- Biological Assays : Test derivatives against enzyme targets (e.g., thymidylate synthase) using IC₅₀ measurements and compare inhibition kinetics .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulkiness (e.g., methyl vs. propyl) with binding affinity .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes like thymidylate synthase?

- Methodological Answer :

- Molecular Docking : Use PyMOL or Schrödinger Suite to model interactions between the dimethylamino group and catalytic residues (e.g., Asp218 in thymidylate synthase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., N–H⋯O=C) under physiological conditions .

- QSAR Models : Train regression models on IC₅₀ data to predict activity based on substituent electronic parameters (Hammett σ) .

Q. How should researchers address contradictions in reported biological activity data for this compound across different experimental models?

- Methodological Answer :

- Standardize Assays : Replicate studies using consistent cell lines (e.g., HCT-116 for cancer) and enzyme batches to reduce variability .

- Dose-Response Curves : Compare EC₅₀ values across models; discrepancies may arise from off-target effects (e.g., kinase inhibition) .

- Meta-Analysis : Apply Cochrane systematic review protocols to aggregate data and identify confounding variables (e.g., solvent DMSO vs. saline) .

Q. What strategies mitigate challenges in resolving the crystal structure of this compound derivatives using X-ray diffraction?

- Methodological Answer :

- Crystal Engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to improve lattice stability .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in low-symmetry space groups (e.g., P2₁/c) .

- Synchrotron Radiation : Collect high-resolution (<1.0 Å) data at facilities like APS to resolve disordered methyl groups .

Q. What experimental methodologies elucidate the enzymatic inhibition mechanisms of this compound in cancer cell lines?

- Methodological Answer :

- Kinetic Studies : Measure Ki values via Lineweaver-Burk plots under varied substrate concentrations .

- Fluorescence Quenching : Monitor tryptophan fluorescence in thymidylate synthase to detect ligand-induced conformational changes .

- RNA-seq : Profile transcriptomic changes post-treatment to identify downstream pathways (e.g., folate metabolism) .

Q. How does pH and solvent environment affect the stability of this compound during in vitro bioactivity assays?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 254 nm .

- Solvent Effects : Compare activity in DMSO (≤0.1% v/v) vs. aqueous solutions; DMSO may enhance membrane permeability but reduce enzyme activity .

- Thermal Analysis : TGA/DSC reveals decomposition temperatures (>200°C) and hygroscopicity risks .

Q. What multi-omics approaches are appropriate for investigating the polypharmacological effects of this compound in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC-based quantification identifies protein targets (e.g., DHFR, EGFR) in treated vs. untreated cells .

- Metabolomics : LC-MS tracks folate pathway intermediates (e.g., thymidylate) to map metabolic disruption .

- Chemoproteomics : Use activity-based probes to label enzyme active sites inhibited by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.